molecular formula C23H27N3O3S B11086124 3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11086124
M. Wt: 425.5 g/mol
InChI Key: LESQKFSGZLDWAC-HKWRFOASSA-N
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Description

3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a thienyl group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, the introduction of the thienyl group, and the attachment of the pyrrolidinyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHYL-N-[(1Z)-3-OXO-3-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}-1-(2-THIENYL)-1-PROPEN-2-YL]BENZAMIDE is unique due to its combination of a benzamide core, a thienyl group, and a pyrrolidinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

3,4-dimethyl-N-[(Z)-3-oxo-3-[3-(2-oxopyrrolidin-1-yl)propylamino]-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H27N3O3S/c1-16-8-9-18(14-17(16)2)22(28)25-20(15-19-6-4-13-30-19)23(29)24-10-5-12-26-11-3-7-21(26)27/h4,6,8-9,13-15H,3,5,7,10-12H2,1-2H3,(H,24,29)(H,25,28)/b20-15-

InChI Key

LESQKFSGZLDWAC-HKWRFOASSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCCN3CCCC3=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCCN3CCCC3=O)C

Origin of Product

United States

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